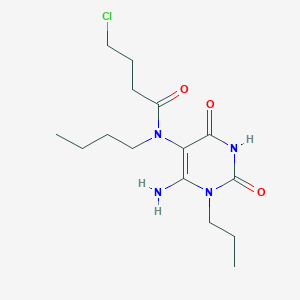
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study presented the synthesis and intramolecular cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, showcasing the chemistry involved in creating complex thiophene-containing compounds, which could be relevant to the synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide (Shipilovskikh et al., 2009).
- Research on the synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates indicates the antimicrobial potential of thiophene derivatives, suggesting possible biological applications for related structures (Spoorthy et al., 2021).
Biological Activities
- The synthesis of lignan conjugates via cyclopropanation, including ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, revealed significant antimicrobial and antioxidant activities. These findings highlight the potential of benzofuran and thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
- A series of novel ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate derivatives and their Cr(III) and Zn(II) complexes were synthesized and showed effective antibacterial activity against various pathogenic strains. This research underscores the potential of thiophene derivatives in antimicrobial applications (Altundas et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-26-19-4-2-3-16-11-20(27-21(16)19)22(25)23-12-18(24)15-7-5-14(6-8-15)17-9-10-28-13-17/h2-11,13,18,24H,12H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSFNCDAGSEOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

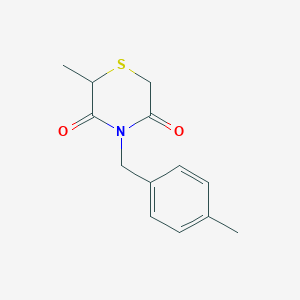
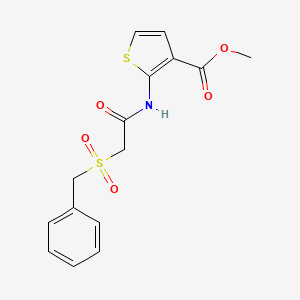

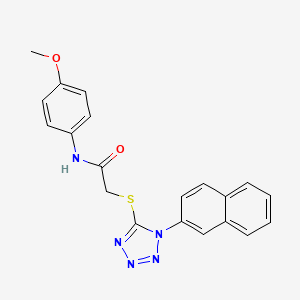
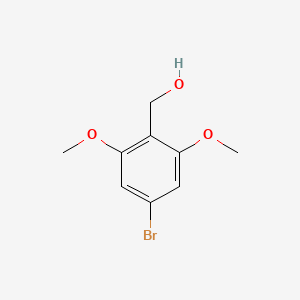
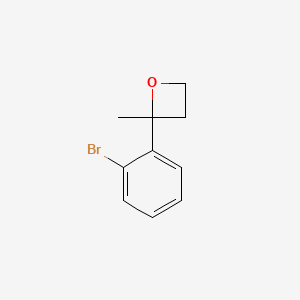
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)

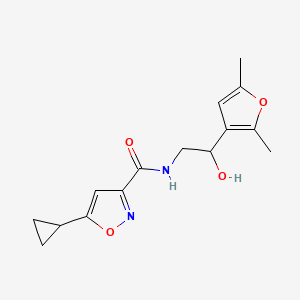
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)
